

Physical and chemical properties of 3-Bromo-5-morpholinopyridine

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Compound of Interest

Compound Name: *3-Bromo-5-morpholinopyridine*

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An In-depth Technical Guide to **3-Bromo-5-morpholinopyridine**: Properties, Synthesis, and Analysis

Introduction

3-Bromo-5-morpholinopyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a disubstituted pyridine, it incorporates two key structural motifs: a bromine atom and a morpholine ring. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of **3-Bromo-5-morpholinopyridine**, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Structure

A clear identification of the molecular structure and its associated identifiers is the foundation of all chemical research.

Identifier	Value
IUPAC Name	4-(5-Bromopyridin-3-yl)morpholine
CAS Number	886364-70-7; 200064-13-7[1]
Molecular Formula	C ₉ H ₁₁ BrN ₂ O[1]
Molecular Weight	243.10 g/mol [1]
SMILES	C1COCCN1C2=CC(=CN=C2)Br
InChI Key	Not readily available.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

Property	Value	Source
Appearance	Solid	[2]
Melting Point	34-35 °C	[2]
Boiling Point	Data not available	
Solubility	Soluble in common organic solvents like CDCl ₃ for NMR analysis.[2] Limited solubility in water is expected for similar organic heterocyclic compounds.[3]	

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of **3-Bromo-5-morpholinopyridine** are central to its utility as a chemical intermediate.

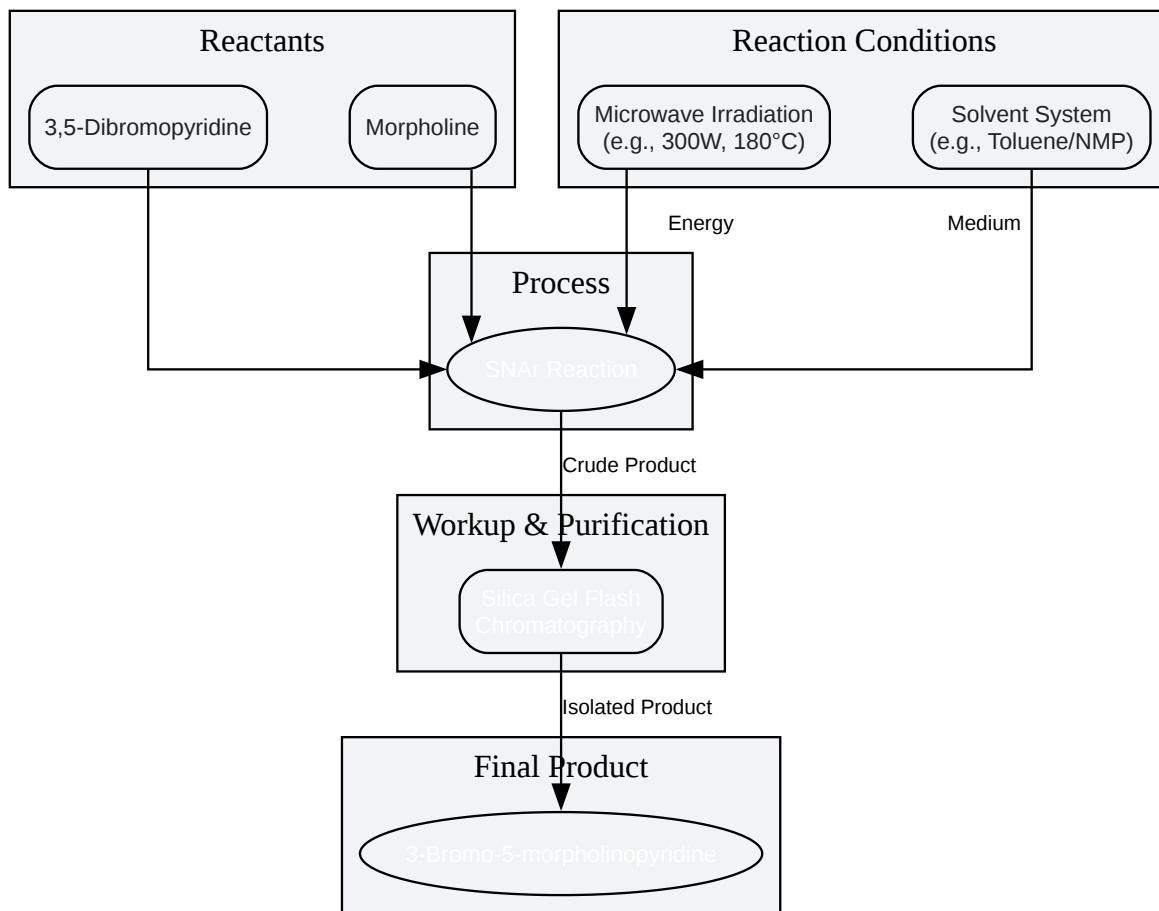
Synthetic Strategy: Microwave-Assisted Nucleophilic Aromatic Substitution

A highly efficient method for synthesizing **3-Bromo-5-morpholinopyridine** involves the microwave-assisted reaction of 3,5-dibromopyridine with morpholine.[\[2\]](#) This approach offers significant advantages over conventional heating methods, which often result in low yields and the formation of unwanted by-products.[\[2\]](#)

Causality Behind the Method:

- **Microwave Irradiation:** Provides rapid and uniform heating, drastically reducing reaction times from many hours to minutes. This minimizes the thermal degradation of reactants and products.
- **Nucleophilic Aromatic Substitution (SNAr):** The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. In 3,5-dibromopyridine, the C3 and C5 positions are electronically activated for substitution. The reaction with morpholine, a secondary amine, proceeds via an SNAr mechanism to displace one of the bromine atoms.
- **Efficiency:** This method has been reported to produce the desired product in good yield (63%) without the by-products often seen in strong base-promoted reactions.[\[2\]](#)

Below is a diagram illustrating the synthetic workflow.



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Caption: Microwave-assisted synthesis workflow.

Chemical Reactivity

The reactivity of **3-Bromo-5-morpholinopyridine** is dominated by the bromine substituent on the electron-deficient pyridine ring.

- **Cross-Coupling Reactions:** The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C3 position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies in drug discovery.^{[4][5]}

- **Lithiation:** The bromine can be exchanged with lithium using organolithium reagents (e.g., n-butyllithium) at low temperatures, generating a lithiated intermediate that can react with various electrophiles.
- **Basicity:** The nitrogen atom of the pyridine ring and the morpholine ring are basic and can be protonated or act as ligands for metal centers.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. NMR and mass spectrometry are primary techniques for the characterization of **3-Bromo-5-morpholinopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

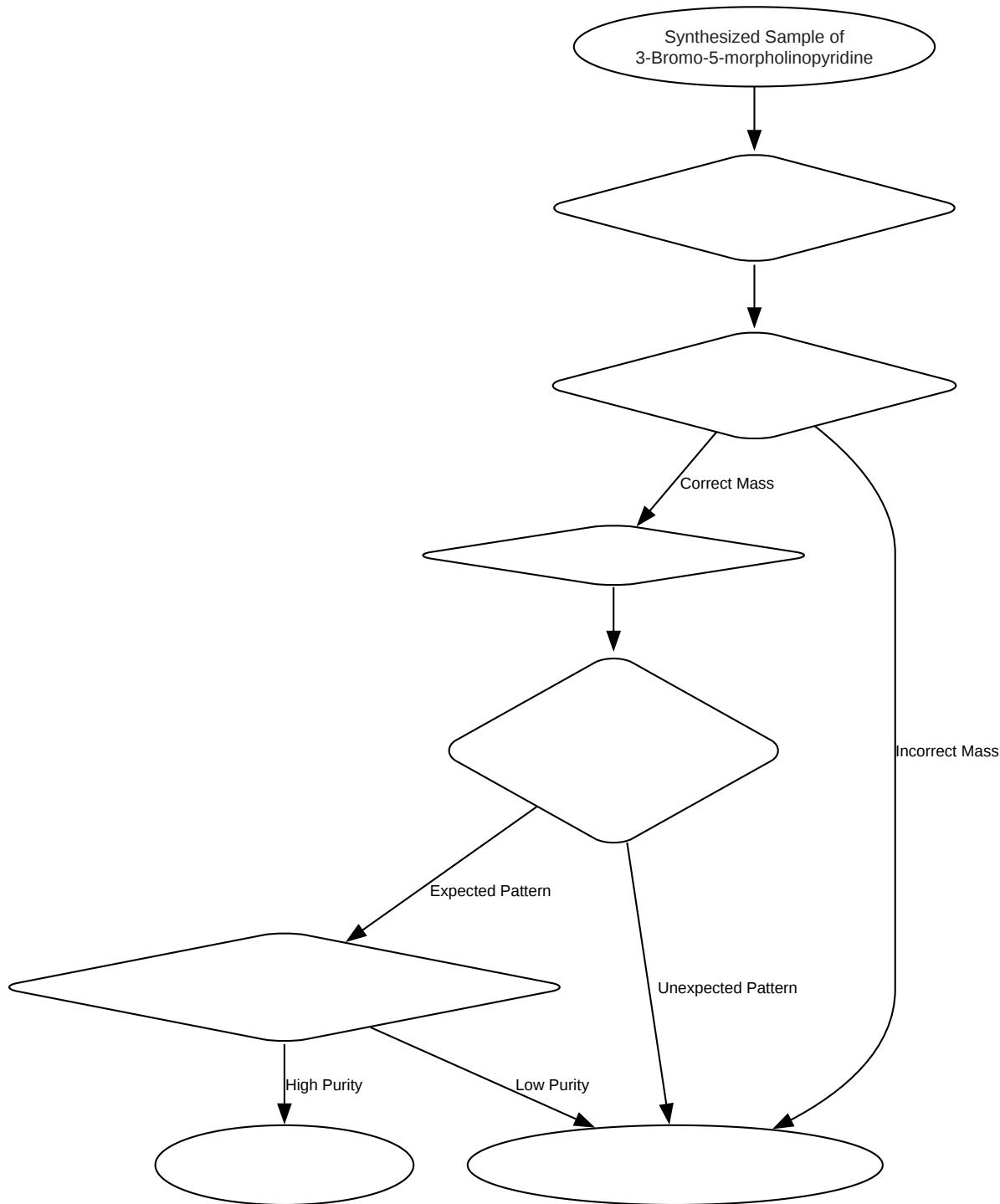
- **^1H NMR:** The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **3-Bromo-5-morpholinopyridine** in CDCl_3 , the following signals are characteristic[2]:
 - δ 8.20 (d, 1H, J = 2.56 Hz): Corresponds to the proton at the C2 position of the pyridine ring.
 - δ 8.15 (d, 1H, J = 1.76 Hz): Corresponds to the proton at the C6 position of the pyridine ring.
 - δ 7.28 (t, 1H, J = 1.96 Hz): Corresponds to the proton at the C4 position of the pyridine ring.
 - δ 3.86 (t, 4H, J = 4.77 Hz): Protons on the morpholine ring adjacent to the oxygen atom (-O- CH_2 -).
 - δ 3.19 (t, 4H, J = 4.88 Hz): Protons on the morpholine ring adjacent to the nitrogen atom (-N- CH_2 -).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Electrospray Ionization (ESI-MS): This technique typically shows the protonated molecule $[M+H]^+$. For $C_9H_{11}BrN_2O$, the expected m/z is 243.0 and 245.0.
- Isotopic Pattern: A key feature is the presence of two major peaks of nearly equal intensity separated by 2 m/z units ($[M+H]^+$ and $[M+2+H]^+$). This is the characteristic isotopic signature of a molecule containing one bromine atom ($^{50.7\%} \text{ }^{79}\text{Br}$ and $^{49.3\%} \text{ }^{81}\text{Br}$).^[6] The reported mass spectrum shows a peak at m/z 244 ($M+1$), which likely represents the $[M+H]^+$ ion for the ^{81}Br isotope or is an average representation.^[2]

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.

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Caption: Logical workflow for structural characterization.

Experimental Protocol: ^1H NMR Spectroscopy

This protocol provides a self-validating system for confirming the identity and purity of **3-Bromo-5-morpholinopyridine**.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the synthesized compound. The precise mass is not critical for identity confirmation but is for quantitative analysis (qNMR).
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a good choice as it is a common solvent that dissolves many organic compounds and has a residual solvent peak ($\delta \sim 7.26$ ppm) that does not typically interfere with the compound's signals.
 - Use a CDCl_3 solvent that contains tetramethylsilane (TMS) as an internal standard ($\delta 0.00$ ppm) for referencing the chemical shift axis.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer (a 400 MHz instrument is sufficient).[\[2\]](#)
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
 - Acquire a standard ^1H NMR spectrum. A 90° pulse angle, a spectral width of ~ 16 ppm, an acquisition time of $\sim 2\text{-}4$ seconds, and a relaxation delay of 1-2 seconds are typical starting parameters. Co-add 8 to 16 scans to improve the signal-to-noise ratio.
- Data Processing and Interpretation:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
- Integrate the peaks. Set the integration of one of the aromatic proton signals (e.g., the triplet at δ 7.28 ppm) to 1.0. The other aromatic peaks should integrate to \sim 1.0, and the two morpholine signals should integrate to \sim 4.0 each.
- Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and J-couplings) and compare them to the reference data to confirm the structure. The presence of significant unassignable peaks indicates impurities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-5-morpholinopyridine** should always be consulted, general precautions can be inferred from related structures like 3-bromopyridine.

- Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[7] May cause respiratory irritation.^[7]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.^[8] Avoid breathing dust, fumes, or vapors.^[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.^[9]

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